

Spectroscopic Profile of 4-Bromo-o-xylene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-o-xylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **4-Bromo-o-xylene** (CAS No. 583-71-1), a significant compound in organic synthesis. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the characterization of this and similar small aromatic molecules.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **4-Bromo-o-xylene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~7.0	d	1H	Ar-H
~6.9	s	1H	Ar-H
2.2-2.3	s	6H	2 x CH ₃

¹³C NMR (Carbon-13) NMR Data^[1]

Chemical Shift (δ) ppm	Assignment
~138	Ar-C
~133	Ar-C
~131	Ar-C
~130	Ar-C
~127	Ar-C
~122	Ar-C (C-Br)
~20	CH ₃
~19	CH ₃

Infrared (IR) Spectroscopy^{[2][3]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium-Strong	C-H stretch (aromatic and alkyl)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1200-1000	Strong	C-H in-plane bend
880-800	Strong	C-H out-of-plane bend (aromatic substitution pattern)
~600	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)^[2]

m/z	Relative Intensity	Assignment
184/186	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
105	High	[M-Br] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for small organic molecules like **4-Bromo-o-xylene** and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **4-Bromo-o-xylene** sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[[2](#)]
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)[[2](#)]
- NMR tube (5 mm diameter)
- Pasteur pipette
- Vial

Instrumentation:

- NMR Spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher.

Procedure:

- Sample Preparation:

- Accurately weigh the **4-Bromo-o-xylene** sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.^[2]
- Ensure the sample is fully dissolved. Gentle vortexing or warming can be applied if necessary.
- Using a Pasteur pipette, transfer the solution into an NMR tube. Avoid introducing any solid particles.^[2]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment is standard. A larger number of scans and a longer relaxation delay are generally required due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .^[2]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Bromo-o-xylene** by measuring its absorption of infrared radiation.

Materials:

- **4-Bromo-o-xylene** (liquid)
- Salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Instrumentation:

- FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Procedure (Neat Liquid on Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.
 - Place one to two drops of the liquid **4-Bromo-o-xylene** onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- [3]
- Background Spectrum:
 - Place the empty, clean salt plates (or no sample in the beam path) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
- Sample Spectrum:

- Place the prepared sample assembly into the spectrometer's sample holder.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).^[4] Co-add multiple scans to improve the signal-to-noise ratio.^[4]
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromo-o-xylene**.

Materials:

- **4-Bromo-o-xylene** sample
- Volatile solvent (e.g., acetone, dichloromethane)^[5]
- GC vial with a septum cap

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu)

Procedure:

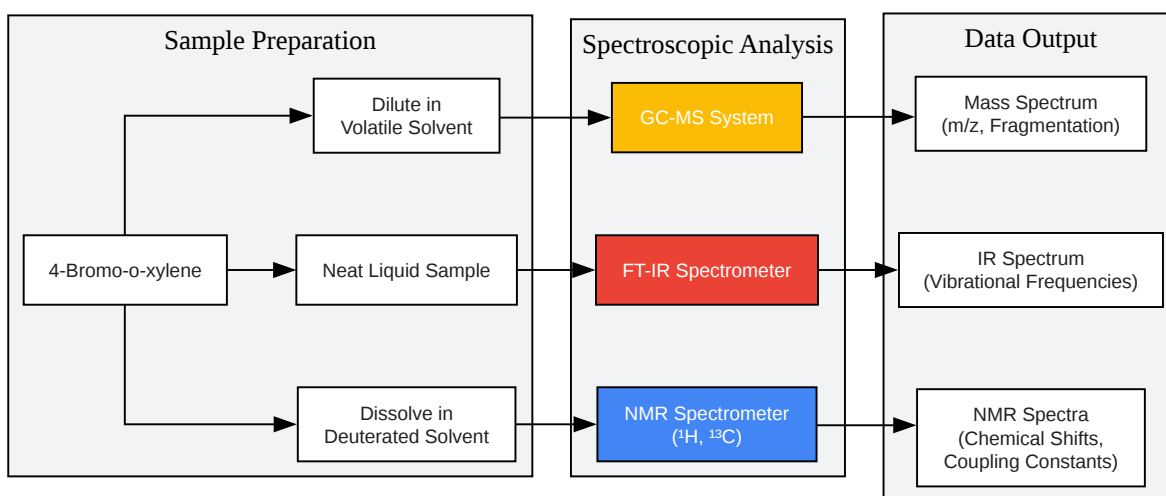
- Sample Preparation:
 - Prepare a dilute solution of **4-Bromo-o-xylene** in a suitable volatile solvent (e.g., ~1 mg/mL).^[5]
 - Transfer the solution to a GC vial and seal it.
- Instrument Setup:

- Gas Chromatograph:
 - Install an appropriate capillary column (e.g., HP-5ms).[6][7]
 - Set the injector temperature (e.g., 250 °C).[8]
 - Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a minute, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.[6]
 - Use helium as the carrier gas with a constant flow rate.[6]
- Mass Spectrometer:
 - Set the ion source temperature (e.g., 230 °C).[6]
 - Typically, electron ionization (EI) at 70 eV is used.[7]
 - Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-300).
- Data Acquisition:
 - Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
 - The mass spectrometer will generate a mass spectrum for the compound as it elutes from the GC column.
- Data Analysis:
 - Identify the peak corresponding to **4-Bromo-o-xylene** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak.
 - Identify the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

- Propose structures for the major fragment ions.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **4-Bromo-o-xylene**.



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Caption: Experimental workflow for spectroscopic analysis of **4-Bromo-o-xylene**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-o-xylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216868#spectroscopic-data-of-4-bromo-o-xylene-nmr-ir-ms]

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